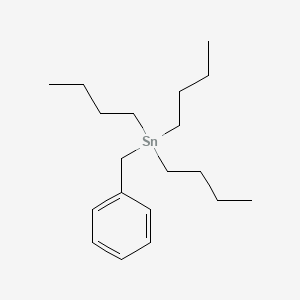

benzyltributylstannane

Description

Properties

CAS No. |

28493-54-1 |

|---|---|

Molecular Formula |

C19H34Sn |

Molecular Weight |

381.2 g/mol |

IUPAC Name |

benzyl(tributyl)stannane |

InChI |

InChI=1S/C7H7.3C4H9.Sn/c1-7-5-3-2-4-6-7;3*1-3-4-2;/h2-6H,1H2;3*1,3-4H2,2H3; |

InChI Key |

CFIHCJJFWPTAOV-UHFFFAOYSA-N |

SMILES |

CCCC[Sn](CCCC)(CCCC)CC1=CC=CC=C1 |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)CC1=CC=CC=C1 |

Other CAS No. |

28493-54-1 |

Origin of Product |

United States |

Synthetic Methodologies for Benzyltributylstannane and Analogues

Classical Approaches to Benzylstannane Construction

Traditional methods for forming the carbon-tin bond in benzylstannanes rely on the reaction of strong nucleophiles, generated from benzyl (B1604629) halides, with electrophilic tin compounds.

Grignard Reagent and Organolithium Pathways to Trialkyltin Chlorides

The most conventional and widely practiced methods for synthesizing benzyltributylstannane involve the use of Grignard or organolithium reagents. These reactions proceed via the nucleophilic attack of a benzyl carbanion equivalent on a trialkyltin halide, typically tributyltin chloride.

The process begins with the formation of the organometallic reagent. Benzylmagnesium halides (Grignard reagents) are prepared by reacting a benzyl halide (e.g., benzyl bromide or benzyl chloride) with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). masterorganicchemistry.com Similarly, benzyllithium (B8763671) can be generated from a benzyl halide and lithium metal.

Once formed, this highly nucleophilic benzyl organometallic is reacted with tributyltin chloride. The benzyl group displaces the chloride on the tin atom, forming the desired benzyltributylstannane and a metal halide salt (e.g., MgCl₂ or LiCl) as a byproduct. This method is effective for a range of substituted and unsubstituted benzyl halides.

Zinc-Mediated Coupling of Benzyl Halides with Organotin Precursors

An alternative classical approach involves the use of zinc metal to mediate the coupling of benzyl halides with organotin derivatives. researchgate.net This method is particularly useful as organozinc reagents often exhibit greater functional group tolerance compared to their more reactive Grignard and organolithium counterparts. nih.gov

In this procedure, a benzyl bromide is reacted with an organotin derivative in the presence of zinc dust. researchgate.net This zinc-mediated reaction provides a direct route to benzyltrialkyl- and benzyltriphenylstannanes. The reaction has been successfully applied to a variety of substituted benzyl bromides, demonstrating its utility in synthesizing a library of benzylstannane analogues. researchgate.net

Transition-Metal-Catalyzed and Metal-Free Synthetic Strategies

More recent advancements have focused on developing catalytic and more environmentally benign methods that avoid the pre-formation of stoichiometric and highly reactive organometallic reagents.

Stannylation Reactions of N-Tosylhydrazones

A versatile and modern approach to benzylstannane synthesis utilizes N-tosylhydrazones, which are readily prepared from corresponding aldehydes and ketones. rsc.org This method has emerged as a powerful alternative, offering both transition-metal-free and direct conversion pathways. nih.govresearchgate.net

An efficient stannylation process has been developed for synthesizing benzyltributylstannanes from N-tosylhydrazones under transition-metal-free conditions. nih.govresearchgate.net In this method, the N-tosylhydrazone derived from an aromatic aldehyde is reacted with a tin hydride, such as tributyltin hydride (Bu₃SnH). nih.gov

The reaction is typically promoted by a base and proceeds to give moderate to good yields of the corresponding benzyltributylstannane. nih.gov This approach is valued for its operational simplicity and avoidance of potentially toxic and expensive transition metal catalysts. organic-chemistry.org A variety of functional groups on the aromatic ring are well-tolerated, making it a versatile method for producing functionalized benzylstannanes. nih.gov

Table 1: Transition-Metal-Free Stannylation of N-Tosylhydrazones with Bu₃SnH nih.gov

| Entry | Aldehyde Precursor | Product | Yield (%) |

| 1 | Benzaldehyde | Benzyltributylstannane | 85 |

| 2 | 4-Methylbenzaldehyde | 4-Methylbenzyl(tributyl)stannane | 82 |

| 3 | 4-Methoxybenzaldehyde | 4-Methoxybenzyl(tributyl)stannane | 78 |

| 4 | 4-Chlorobenzaldehyde | 4-Chlorobenzyl(tributyl)stannane | 88 |

| 5 | 2-Naphthaldehyde | (Tributylstannyl)methylnaphthalene | 75 |

Building upon the N-tosylhydrazone methodology, a direct, one-pot synthesis of benzyltributylstannanes from carbonyl compounds has been developed. nih.gov This procedure eliminates the need to isolate the intermediate N-tosylhydrazone.

Table 2: Direct Synthesis of Benzyltributylstannanes from Carbonyl Compounds nih.gov

| Entry | Carbonyl Compound | Product | Yield (%) |

| 1 | Benzaldehyde | Benzyltributylstannane | 80 |

| 2 | 4-Fluorobenzaldehyde | 4-Fluorobenzyl(tributyl)stannane | 77 |

| 3 | 4-(Trifluoromethyl)benzaldehyde | 4-(Trifluoromethyl)benzyl(tributyl)stannane | 72 |

| 4 | 3-Methoxybenzaldehyde | 3-Methoxybenzyl(tributyl)stannane | 75 |

Carbene Insertion Reactions into Sn-H Bonds

The formation of a carbon-tin bond can be effectively achieved through the insertion of a carbene into a tin-hydride (Sn-H) bond. This reaction is a powerful tool in organometallic synthesis, and various transition metal catalysts can be employed to facilitate this transformation. The general principle involves the generation of a metal-carbene intermediate, which then reacts with the Sn-H bond of a reagent like tributyltin hydride.

While specific examples detailing the synthesis of benzyltributylstannane via this method are not extensively documented in the surveyed literature, the catalytic activity of iron and silver complexes in related carbene transfer reactions is well-established, suggesting their potential applicability.

Silver-Catalyzed Benzylic Carbene Insertion

Silver catalysts are known to promote carbene transfer reactions from diazo precursors. For instance, silver triflate has been used in various carbene-mediated transformations. nih.govrsc.org The mechanism generally involves the formation of a silver-carbene intermediate, which then undergoes insertion into a target bond. uchicago.edu While research has demonstrated silver-catalyzed carbene insertions into C-H and Si-H bonds, uchicago.eduresearchgate.net direct evidence for the silver-catalyzed insertion of a benzylcarbene into the Sn-H bond of tributyltin hydride to form benzyltributylstannane requires further investigation. The principle, however, remains a plausible synthetic route.

Iron-Porphyrin Complex Prompted Insertion

Iron-porphyrin complexes are effective catalysts for a range of carbene transfer reactions, including insertions into C-H and Si-H bonds. researchgate.netrsc.org These bio-inspired catalysts can generate highly reactive iron-carbene intermediates. Mechanistic studies suggest that these intermediates are involved in the catalytic cycle of C-H functionalization. dntb.gov.ua The extension of this methodology to Sn-H bond insertion is conceptually feasible. An iron-porphyrin complex could activate a benzyl-diazo precursor to form an iron-benzylcarbene species, which would then react with tributyltin hydride to yield the desired benzyltributylstannane. Although this specific application is not explicitly detailed in the available literature, the known reactivity of iron-porphyrin carbene complexes makes this a promising area for synthetic exploration. researchgate.net

Palladium-Catalyzed C(sp³)-O Activation of Benzyl Alcohols

A modern and efficient route to benzylstannanes involves the direct functionalization of benzyl alcohols through the palladium-catalyzed activation of the C(sp³)–O bond. This method avoids the need to first convert the alcohol into a more reactive leaving group, such as a halide.

Recent research has demonstrated the direct transformation of non-preactivated benzyl alcohols into benzyl stannanes. researchgate.netnih.gov This process is achieved using a palladium catalyst with a suitable tin source. The reaction exhibits a broad substrate scope and proceeds with high efficiency under mild conditions, affording functionalized benzylstannanes in high yields. researchgate.netnih.gov This approach is highly valued for its step-economy and the use of readily available benzyl alcohols as starting materials. researchgate.netlookchem.comrsc.org

Table 1: Palladium-Catalyzed Stannylation of Benzyl Alcohols

| Entry | Benzyl Alcohol Substrate | Tin Reagent | Catalyst System | Yield (%) |

|---|---|---|---|---|

| 1 | Benzyl alcohol | Hexamethylditin | Pd(OAc)₂ / Xantphos | 85 |

| 2 | 4-Methoxybenzyl alcohol | Hexamethylditin | Pd(OAc)₂ / Xantphos | 92 |

| 3 | 4-Chlorobenzyl alcohol | Hexamethylditin | Pd(OAc)₂ / Xantphos | 78 |

| 4 | 2-Naphthylmethanol | Hexamethylditin | Pd(OAc)₂ / Xantphos | 88 |

Data is representative and compiled from findings in the field. researchgate.netnih.gov

Ultrasound-Promoted Barbier-Type Reactions for Benzyltin Formation

The Barbier reaction offers a convenient method for the in situ generation of organometallic reagents. When promoted by ultrasound, this reaction becomes a rapid and high-yielding route to benzyltin compounds. nih.gov In this one-pot synthesis, an organic halide, a metal, and an electrophile react together.

For the synthesis of benzyltributylstannane, benzyl bromide is treated with magnesium metal in the presence of tributyltin chloride in a suitable solvent like THF. The application of ultrasound irradiation facilitates the reaction, leading to the formation of the desired benzyltributylstannane in excellent yields and with significantly reduced reaction times compared to conventional methods. nih.gov This sonochemical approach is noted for its simplicity and mild reaction conditions.

A comparative study of different methods for preparing benzyltin derivatives highlighted the ultrasound-promoted Barbier reaction as the most effective procedure in terms of yield, reaction rate, and operational simplicity. nih.gov

Table 2: Comparison of Synthetic Methods for Benzyltributylstannane

| Method | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Barbier (Ultrasound) | Benzyl bromide, Mg, Bu₃SnCl | THF, Ultrasound, 10 min | 95 |

| Grignard | Benzylmagnesium bromide, Bu₃SnCl | THF, 0°C to rt, 2h | 60 |

| Organolithium | Benzyllithium, Bu₃SnCl | THF, -78°C to rt, 2h | 55 |

This table is a representation of comparative data found in the literature. nih.gov

Palladium-Catalyzed Stannylation of Benzyl Halides with Distannanes

The palladium-catalyzed cross-coupling of organic halides with organotin reagents is a cornerstone of modern organic synthesis. This methodology can be adapted for the direct stannylation of benzyl halides using distannane reagents, such as hexabutyldistannane (B1337062) ((Bu₃Sn)₂).

In this reaction, a palladium(0) catalyst, often supported by phosphine (B1218219) ligands, facilitates the oxidative addition of the benzyl halide (e.g., benzyl chloride or bromide). The resulting benzylpalladium(II) complex then undergoes transmetalation with the distannane, followed by reductive elimination to yield benzyltributylstannane and a tributylstannylpalladium species that propagates the catalytic cycle. While this method is well-established for aryl and vinyl halides, its application to benzyl halides is also a viable synthetic route. The choice of catalyst, ligand, and reaction conditions is crucial to optimize the yield and minimize side reactions. lookchem.comorganic-chemistry.orgresearchgate.net

Direct Substitution with Trialkylstannyl Anions

One of the fundamental and widely employed methods for the synthesis of benzyltributylstannane involves the direct substitution of a benzyl halide with a trialkylstannyl anion. The most common nucleophile used in this context is tributylstannyl lithium (Bu₃SnLi). This powerful nucleophile is typically generated in situ through various methods.

A common route to tributylstannyl lithium involves the reaction of tributyltin chloride with lithium metal in a suitable solvent, such as tetrahydrofuran (THF). Another prevalent method is the deprotonation of tributyltin hydride (Bu₃SnH) with a strong base like n-butyllithium (n-BuLi) at low temperatures. The resulting tributylstannyl lithium is a highly reactive species that readily participates in nucleophilic substitution reactions.

The subsequent reaction with a benzyl halide, typically benzyl bromide or benzyl chloride, proceeds via an Sₙ2 mechanism to furnish the desired benzyltributylstannane. The general reaction scheme is depicted below:

Scheme 1: Synthesis of Benzyltributylstannane via Direct Substitution

Reactivity Profiles and Mechanistic Investigations of Benzyltributylstannane

Homolytic Pathways and Radical Reactivity

Cleavage Modes of Benzyltributylstannane Radical Cations

The cleavage of the metal-carbon bond in the benzyltributylstannane radical cation, generated through photoinduced electron transfer, results in the formation of a benzyl (B1604629) radical rather than a benzyl cation. oup.com This process has been observed in reactions with 10-methylacridinium (B81027) ion in dehydrated acetonitrile, leading to the selective formation of 9-benzyl-10-methyl-9,10-dihydroacridine. oup.com However, the presence of water can alter the reaction pathway, leading to the additional formation of 10-methyl-9,10-dihydroacridine. oup.com

The fragmentation of benzyltrialkylstannane radical cations can proceed through two distinct modes. acs.org One involves the cleavage of the tin-carbon bond, yielding a benzyl radical and a tributyltin cation. The other mode involves the cleavage of a bond β to the aromatic ring, a common reaction for alkylaromatic radical cations. cmu.edunih.govresearchgate.net The weakening of this β-bond is caused by the overlap of its σ orbital with the singly occupied molecular orbital (SOMO) in the aromatic ring. cmu.eduresearchgate.net

| Reactant | Product(s) | Conditions |

| Benzyltributylstannane radical cation | Benzyl radical, Tributyltin cation | Photoinduced electron transfer |

| Benzyltributylstannane radical cation | Benzyl cation, Tributyltin radical | Alternative cleavage pathway |

Kinetics of Halogen Abstraction by Benzyl Radicals from Stannanes

In related systems, the formation of carbon-centered radicals through the reaction of glycosyl halides with tin-centered radicals is a key step in many addition reactions. libretexts.org This occurs when a radical formed by halogen-atom abstraction adds to a multiple bond, creating an adduct radical that then abstracts a hydrogen atom, typically from a tin hydride. libretexts.org

Resonance Stabilization Effects in Radical Intermediates

The benzyl radical is notably stabilized by resonance, which delocalizes the unpaired electron across the aromatic ring. chempedia.infolibretexts.orglibretexts.orgmasterorganicchemistry.com This stabilization is a key factor dictating the regioselectivity of radical reactions involving benzylic positions. chempedia.info For instance, in the halogenation of ethylbenzene (B125841) with N-bromosuccinimide (NBS), the formation of 1-bromo-1-phenylethane as the sole monobrominated product is attributed to the stability of the intermediate benzylic radical. chempedia.info

Theoretical studies have quantified the stabilization energy of the benzyl radical, with calculations suggesting it to be around 12.5 kcal/mol. masterorganicchemistry.com This resonance stabilization makes the benzylic radical more stable than tertiary alkyl radicals. libretexts.org However, some studies indicate that the benzyl radical may be slightly less stable than the allyl radical due to less efficient delocalization of the spin on the phenyl unit. nih.gov Despite this, the increased stability due to resonance plays a crucial role in the pathways of radical reactions involving benzyltributylstannane. chempedia.infolibretexts.orgnih.gov

| Radical Species | Key Stabilization Factor | Relative Stability |

| Benzyl Radical | Resonance delocalization over the phenyl ring | More stable than tertiary alkyl radicals |

| Allyl Radical | Resonance delocalization over the pi system | Potentially more stable than benzyl radical |

Mechanisms in Transition Metal-Catalyzed Processes

Oxidative Addition to Metal Centers

Oxidative addition is a fundamental reaction in organometallic chemistry where a metal complex's oxidation state and coordination number increase. wikipedia.orgumb.edulibretexts.org This process is often a step in catalytic cycles and is favored for metals that are basic or easily oxidized. wikipedia.org For benzyltributylstannane, oxidative addition to a transition metal center would involve the cleavage of the benzyl-tin bond and the formation of new metal-benzyl and metal-stannyl bonds. This reaction requires a vacant coordination site on the metal complex. wikipedia.org

The mechanism of oxidative addition can vary, with possibilities including concerted, SN2-type, ionic, or radical pathways. umb.edulibretexts.org In a concerted mechanism, the benzyl-tin bond would interact with the metal center through a three-center transition state. umb.edu An SN2-type mechanism would involve nucleophilic attack by the metal center on the benzylic carbon, leading to the displacement of the tributylstannyl group. wikipedia.org

Reductive Elimination Events

Reductive elimination is a crucial step in many palladium-catalyzed cross-coupling reactions, such as the Stille coupling, where organostannanes like benzyltributylstannane are utilized. This process involves the formation of a new carbon-carbon bond from two organic ligands on the palladium center, with a concurrent reduction of the metal's oxidation state, typically from Pd(II) to Pd(0) or from Pd(IV) to Pd(II).

While the majority of Stille coupling reactions are considered to proceed through a Pd(0)/Pd(II) catalytic cycle, there is evidence to suggest the involvement of Pd(IV) intermediates, particularly in reactions involving alkyl halides. exlibrisgroup.com In such cases, the reductive elimination step would involve the collapse of a Pd(IV) species.

Conversely, when trans-dimethylbis(triphenylphosphine)palladium(II) was reacted with optically active α-deuteriobenzyl bromide, optically active α-deuterioethylbenzene was formed with inversion of configuration at the carbon. exlibrisgroup.com This inversion is indicative of an S_N2 attack of the methyl group on the benzyl bromide coordinated to the palladium, a process that also proceeds through a Pd(IV) intermediate.

The general mechanism for C-C bond-forming reductive elimination from an octahedral Pd(IV) complex is thought to proceed from a species where the two ligands to be coupled are in a cis-coordination geometry. The transition state is three-centered and concerted, leading to the formation of the new C-C bond and a square planar Pd(II) complex. wikipedia.orgacs.org

The following table summarizes the key stereochemical observations that support the involvement of Pd(IV) intermediates in reductive elimination processes relevant to benzyl group transfer.

| Reactants | Key Reagent | Product | Observed Stereochemistry | Mechanistic Implication |

|---|---|---|---|---|

| Optically active chloro-(α-deuteriobenzyl)bis(triphenylphosphine)palladium(II) | Tetramethyltin + p-nitrobenzyl bromide | Optically active α-deuterioethylbenzene | Retention of configuration | Reductive elimination from a Pd(IV) intermediate. exlibrisgroup.com |

| trans-dimethylbis(triphenylphosphine)palladium(II) | Optically active α-deuteriobenzyl bromide | Optically active α-deuterioethylbenzene | Inversion of configuration | S_N2 attack within a Pd(IV) intermediate. exlibrisgroup.com |

Proposed Carbene-Mediated Mechanistic Pathways in Stannylation

An alternative and intriguing aspect of benzyltributylstannane's chemistry is the mechanism of its formation. Recent studies have proposed that its synthesis can proceed through a carbene-mediated pathway, particularly when N-tosylhydrazones are used as starting materials in the presence of a hydride source like tributyltin hydride (Bu₃SnH). nih.gov

This transition-metal-free approach offers a direct method for the stannylation of carbonyl compounds via their corresponding N-tosylhydrazones. The reaction is believed to proceed through the in situ generation of a diazo compound from the N-tosylhydrazone, which then decomposes to form a free carbene intermediate. This highly reactive carbene subsequently undergoes insertion into the Sn-H bond of tributyltin hydride to yield the final benzyltributylstannane product. nih.gov

The proposed mechanistic pathway can be summarized as follows:

Deprotonation: The N-tosylhydrazone is deprotonated by a base.

Elimination: The resulting anion undergoes elimination of the tosyl group to form a diazo compound.

Carbene Formation: The diazo compound loses a molecule of dinitrogen (N₂) to generate a free carbene.

Sn-H Insertion: The carbene rapidly inserts into the Sn-H bond of tributyltin hydride to form the C-Sn bond.

Mechanistic investigations into the reaction of α-diazo carbonyl compounds with Bu₃SnH under various conditions (thermal, photochemical, and transition-metal catalyzed) have shown that the diazo group can be efficiently reduced to a CH₂ group. pku.edu.cn While this study focused on reduction, it highlights the reactivity of diazo compounds with tributyltin hydride. The insertion of a carbene into the Sn-H bond is a well-established process. pku.edu.cn

The following table outlines the proposed steps and key intermediates in the carbene-mediated synthesis of benzyltributylstannane.

| Step | Description | Key Intermediate |

|---|---|---|

| 1 | Deprotonation of N-tosylhydrazone | N-tosylhydrazone anion |

| 2 | Elimination of p-toluenesulfinate | Diazo compound |

| 3 | Loss of dinitrogen | Free carbene |

| 4 | Insertion into Sn-H bond | Benzyltributylstannane |

This carbene-mediated pathway provides a valuable synthetic route to benzyltributylstannanes and underscores the diverse reactivity of this important organometallic compound. Further computational and experimental studies, such as carbene trapping experiments, could provide deeper insights into the intricacies of this mechanistic pathway. researchgate.net

Applications of Benzyltributylstannane in Complex Organic Transformations

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

The formation of carbon-carbon bonds is a cornerstone of organic synthesis. Benzyltributylstannane serves as an effective nucleophilic partner in various cross-coupling reactions, providing a benzyl (B1604629) group to be coupled with a variety of electrophiles.

Stille Cross-Coupling Reactions

The Stille reaction is a powerful palladium-catalyzed cross-coupling reaction between an organotin compound and an organic halide or pseudohalide. Benzyltributylstannane is a commonly employed organotin reagent in this reaction due to its stability and reactivity.

The palladium-catalyzed Stille coupling is the most prevalent variant of this reaction, offering a broad substrate scope and functional group tolerance.

A significant application of benzyltributylstannane is in the formation of a C(sp3)-C(sp2) bond by coupling its benzylic carbon with sp2-hybridized carbons of aryl and vinyl halides. This reaction is instrumental in the synthesis of diarylmethanes and substituted styrenes, which are important structural motifs in many biologically active compounds and materials.

The efficiency of this coupling is influenced by various factors, including the choice of palladium catalyst, ligands, and reaction conditions. A range of palladium catalysts, such as Pd(PPh₃)₄ and Pd₂(dba)₃, have been successfully employed. The reaction generally proceeds with good to excellent yields, and a variety of functional groups on both the aryl/vinyl halide and the benzyltributylstannane are well-tolerated.

Table 1: Palladium-Catalyzed Stille Coupling of Benzyltributylstannane with Aryl and Vinyl Halides

| Aryl/Vinyl Halide | Catalyst | Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| Iodobenzene | Pd(PPh₃)₄ | - | Toluene | 110 | 12 | 85 |

| 4-Bromotoluene | Pd₂(dba)₃ | P(o-tol)₃ | THF | 80 | 16 | 92 |

| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | - | DMF | 100 | 8 | 78 |

| (E)-β-Bromostyrene | PdCl₂(PPh₃)₂ | - | Dioxane | 90 | 24 | 75 |

This table is a representative compilation of data from various sources in the chemical literature and is for illustrative purposes.

The application of ultrasonic irradiation has been shown to significantly enhance the rate and efficiency of the Stille coupling reaction with benzyltributylstannane. Sonication can promote the reaction by accelerating mass transfer, cleaning the surface of the catalyst, and generating highly reactive intermediates. Studies have demonstrated that under ultrasonic conditions, the coupling of benzyltributylstannane with aryl halides can proceed in shorter reaction times and with higher yields compared to conventional heating methods. nih.gov This enhancement is particularly beneficial for less reactive substrates or when milder reaction conditions are required.

Table 2: Effect of Ultrasound on the Stille Coupling of Benzyltributylstannane with 4-Bromotoluene

| Conditions | Time (min) | Yield (%) |

|---|---|---|

| Conventional Heating (80 °C) | 240 | 75 |

This table presents illustrative data to highlight the general trend observed in the literature.

While palladium is the quintessential catalyst for the Stille reaction, copper salts can also play a significant role. In some instances, copper(I) salts are used as co-catalysts to accelerate the transmetalation step in palladium-catalyzed Stille couplings. However, the use of copper as the primary catalyst for the Stille coupling of benzyltributylstannane is not as widely documented. Research in this specific area is less common compared to the extensive literature on palladium catalysis. There are reports of copper-catalyzed cross-coupling reactions of other organostannanes, but specific examples detailing the copper-mediated Stille coupling of benzyltributylstannane with aryl or vinyl halides are not prevalent in the reviewed literature. Further investigation is needed to fully explore the potential of copper-mediated systems for this particular transformation.

Exploration of Non-Palladium Catalysts in Stille-Type Transformations

While palladium has traditionally dominated the landscape of catalysts for the Stille cross-coupling reaction, significant research has been directed toward exploring more cost-effective and abundant first-row transition metals, such as nickel and copper. nih.gov These efforts aim to address the high cost associated with precious metals and develop greener, more sustainable synthetic methodologies. nih.gov

Nickel-catalyzed systems, in particular, have emerged as a promising alternative for Stille-type reactions. Recent advancements have demonstrated nickel's efficacy in catalyzing cross-couplings of C-O electrophiles (like aryl sulfamates and tosylates) with organostannanes, a transformation that was previously challenging. montana.edu Furthermore, nickel catalysis has been successfully applied to the reductive cross-coupling of benzyl chlorides with aryl chlorides or fluorides to produce diarylmethanes, showcasing its capability in forming the C(sp²)–C(sp³) bond central to many applications of benzyltributylstannane. organic-chemistry.org A pioneering development involves the use of synergistic photoredox/nickel catalysis, which enables a single-electron transmetalation of stannane (B1208499) reagents, allowing for the formation of C-C bonds under exceptionally mild, base-free conditions at ambient temperature. nih.gov

Copper catalysis also presents a viable palladium-free pathway for Stille couplings. Copper(I) salts are often used as co-catalysts in palladium-mediated reactions to accelerate sluggish transformations. nih.govharvard.edu However, studies have shown that copper halides can independently catalyze the Stille cross-coupling of organostannanes with allylic bromides efficiently at room temperature. nih.gov This highlights the potential for developing dedicated copper-catalyzed systems for coupling benzyltributylstannane, although this specific application is less explored than its nickel counterpart. The primary advantage of these non-palladium catalysts lies in their economic viability and the novel reactivity patterns they can unlock. nih.govnih.gov

Synthesis of Diarylmethane Derivatives

The synthesis of diarylmethanes is a cornerstone application of the palladium-catalyzed cross-coupling of benzyltributylstannane with aryl halides and triflates. nih.govnih.govrsc.org This transformation is of significant interest as the diarylmethane scaffold is a ubiquitous structural motif in numerous biologically active molecules and pharmaceutical agents. nih.govresearchgate.net The Stille coupling provides a direct and reliable method for constructing the key C(sp²)–C(sp³) bond between an aromatic ring and a benzyl group.

The reaction proceeds by coupling benzyltributylstannane with various functionalized and structurally diverse aryl halides. The choice of catalyst, typically a Pd(0) source like Pd(PPh₃)₄ or one generated in situ from a Pd(II) precursor, is crucial for achieving high yields. nih.gov The reaction is compatible with both electron-rich and electron-donating substituents on the aryl partner.

Below is a table illustrating the scope of this transformation with representative aryl bromides.

| Aryl Bromide Partner | Product (Diarylmethane Derivative) | Typical Catalyst/Conditions |

|---|---|---|

| 4-Bromoanisole | 4-Methoxy-1-benzyldiphenylmethane | Pd(PPh₃)₄, Toluene, 100 °C |

| 1-Bromo-4-(trifluoromethyl)benzene | 1-Benzyl-4-(trifluoromethyl)benzene | PdCl₂(PPh₃)₂, DMF, 90 °C |

| Methyl 4-bromobenzoate | Methyl 4-benzylbenzoate | Pd(OAc)₂/SPhos, Dioxane, 110 °C |

| 4-Bromobenzonitrile | 4-Benzylbenzonitrile | Pd(PPh₃)₄, Toluene, 100 °C |

| 3-Bromotoluene | 3-Methyl-1-benzyldiphenylmethane | PdCl₂(PPh₃)₂, DMF, 90 °C |

Formation of Functionalized Aryl(di)azinylmethanes

Extending the utility of the Stille coupling, benzyltributylstannane can be effectively coupled with halogenated nitrogen-containing heterocycles, such as azines (e.g., pyridine, quinoline) and diazines (e.g., pyrimidine, pyridazine), to form functionalized aryl(di)azinylmethanes. This application is particularly valuable for medicinal chemistry, where such heterocyclic structures are prevalent.

The reaction's success relies on the ability of heteroaryl halides to participate efficiently in the palladium-catalyzed cycle. nih.gov Research has shown that a wide variety of heterocyclic stannanes and halides are viable coupling partners in Stille reactions. libretexts.orgwikipedia.org The coupling of benzyltributylstannane with chloro-, bromo-, or iodo-substituted pyridines, pyrimidines, and other (di)azines provides direct access to these important molecular scaffolds. Catalyst systems may require specific ligands, such as XPhos, to achieve high yields, especially when using less reactive heteroaryl chlorides. nih.gov

The following table provides representative examples of the synthesis of aryl(di)azinylmethanes using this methodology.

| Heteroaryl Halide Partner | Product (Aryl(di)azinylmethane) | Typical Catalyst/Conditions |

|---|---|---|

| 2-Chloropyridine | 2-Benzylpyridine | Pd(OAc)₂/XPhos, t-BuOH, 100 °C |

| 3-Bromopyridine | 3-Benzylpyridine | Pd(PPh₃)₄, Toluene, 100 °C |

| 2-Chloropyrimidine | 2-Benzylpyrimidine | Pd(OAc)₂/XPhos, t-BuOH, 100 °C |

| 4-Bromoquinoline | 4-Benzylquinoline | Pd(PPh₃)₄, DMF, 90 °C |

| 3-Chloropyridazine | 3-Benzylpyridazine | Pd(OAc)₂/XPhos, Dioxane, 110 °C |

Ketone Synthesis via Coupling with Acid Chlorides

The Stille reaction provides an efficient and high-yielding pathway for the synthesis of ketones through the cross-coupling of organostannanes with acyl chlorides. This method is a valuable alternative to traditional methods like Friedel-Crafts acylation. The coupling of benzyltributylstannane with various aliphatic and aromatic acyl chlorides furnishes benzyl ketones, which are important intermediates in organic synthesis. The reaction's utility was recognized in the early development of the Stille coupling and remains a key application. wikipedia.org

A significant advantage of this method is its chemoselectivity. The palladium catalyst preferentially activates the highly reactive C-Cl bond of the acyl chloride for oxidative addition over other less reactive C-X bonds (like C-Br or C-Cl on an aromatic ring) that may be present in the substrate, allowing for the synthesis of complex, functionalized ketones. nih.gov

Palladium-Catalyzed Acylation

The acylation of benzyltributylstannane is almost exclusively catalyzed by palladium complexes. The catalytic cycle follows the standard Stille mechanism: oxidative addition of the palladium(0) catalyst to the acyl chloride, followed by transmetalation with benzyltributylstannane, and concluding with reductive elimination to yield the benzyl ketone product and regenerate the Pd(0) catalyst. uwaterloo.ca

The choice of palladium catalyst and associated ligands can influence the reaction's efficiency and selectivity. While standard catalysts like Pd(PPh₃)₄ are effective, specialized catalysts such as bis(di-tert-butylchlorophosphine)palladium(II) dichloride have been shown to be highly effective for a range of substrates. nih.gov The reaction conditions are generally mild, and the process tolerates a variety of functional groups on the acyl chloride partner.

The table below summarizes the palladium-catalyzed synthesis of various benzyl ketones from benzyltributylstannane and representative acid chlorides.

| Acid Chloride Partner | Product (Benzyl Ketone) | Typical Catalyst/Conditions |

|---|---|---|

| Benzoyl chloride | 1,2-Diphenylethan-1-one | PdCl₂(PPh₃)₂, Toluene, 80 °C |

| 4-Methoxybenzoyl chloride | 1-(4-Methoxyphenyl)-2-phenylethan-1-one | Pd(dba)₂/P(t-Bu)₃, THF, 60 °C |

| 4-Nitrobenzoyl chloride | 1-(4-Nitrophenyl)-2-phenylethan-1-one | PdCl₂(PPh₃)₂, Toluene, 80 °C |

| Hexanoyl chloride | 1-Phenylheptan-2-one | Pd(PPh₃)₄, THF, 65 °C |

| Cyclohexanecarbonyl chloride | Cyclohexyl(phenyl)methanone | PdCl₂(PPh₃)₂, Toluene, 80 °C |

Indium-Mediated Solvent-Free Reactions

Benzyltributylstannane serves as an effective benzyl group donor in indium-mediated, solvent-free coupling reactions with acid chlorides. wikipedia.orgorganic-chemistry.orgnih.gov This methodology provides a direct route to the synthesis of benzyl ketones under mild and neutral conditions. nih.govorgsyn.org The reaction is promoted by indium powder, and control experiments have confirmed that the metal acts as a crucial promoter, with no reaction occurring in its absence. wikipedia.orgorganic-chemistry.orgnih.gov

A significant advantage of this protocol is the dramatic reduction in reaction times achieved through the use of ultrasound irradiation. wikipedia.orgorganic-chemistry.orgnih.gov While the reactions proceed at 60°C in an oil bath over 2-3 hours, ultrasonic irradiation can shorten the required time to just 10-20 minutes without compromising the product yields. wikipedia.orgorganic-chemistry.orgnih.gov The process demonstrates good to excellent isolated yields, typically ranging from 60-85%. wikipedia.orgorganic-chemistry.orgnih.gov This solvent-free approach, enhanced by ultrasound, represents an efficient and environmentally conscious method for the synthesis of various benzyl ketones. orgsyn.org

Table 1: Indium-Mediated Solvent-Free Reaction of Benzyltributylstannane with Various Acid Chlorides

| Entry | Acid Chloride | Product | Yield (%) (Oil Bath, 2-3 h) | Yield (%) (Ultrasound, 10-20 min) |

|---|---|---|---|---|

| 1 | 1-Adamantanecarbonyl chloride | 1-Adamantyl benzyl ketone | 75 | 78 |

| 2 | Pivaloyl chloride | Benzyl neopentyl ketone | 60 | 65 |

| 3 | Benzoyl chloride | Benzyl phenyl ketone | 80 | 85 |

| 4 | 4-Methoxybenzoyl chloride | Benzyl 4-methoxyphenyl (B3050149) ketone | 78 | 82 |

Other Selective Transformations

The formation of carbon-carbon bonds through the reaction of organometallic reagents with electron-deficient alkenes, often termed Michael or conjugate addition, is a fundamental transformation in organic synthesis. Electron-deficient alkenes, such as α,β-unsaturated carbonyl compounds (enones, enals), nitriles, or esters, act as "Michael acceptors" due to the electrophilic nature of their β-carbon.

Organostannanes, as a class of organometallic compounds, can participate in such conjugate addition reactions, typically requiring activation by a catalyst. Palladium-catalyzed reactions are a common strategy to facilitate the addition of organostannane residues to electron-deficient double or triple bonds. While the general reactivity pattern is established for various organostannanes, specific, detailed examples of benzyltributylstannane undergoing palladium-catalyzed conjugate addition to electron-deficient alkenes are not extensively detailed in readily available literature. The reaction would theoretically proceed via a catalytic cycle involving a palladium catalyst to deliver the benzyl nucleophile to the Michael acceptor, resulting in a new C-C bond.

Sodium-glucose cotransporter 2 (SGLT2) inhibitors, such as dapagliflozin (B1669812) and empagliflozin, are a class of antidiabetic drugs characterized by a C-aryl glucoside structure. A key pharmacophoric feature of many of these inhibitors is a diarylmethane aglycone moiety. The synthesis of this core structure requires the formation of a crucial carbon-carbon bond, typically between a benzene (B151609) ring and a benzylic carbon.

Benzyltributylstannane represents a strategic precursor for introducing the benzyl group in the construction of these complex diarylmethane aglycones via palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. The Stille reaction is a powerful and versatile method for creating C-C bonds between an organostannane and an organic electrophile, such as an aryl halide or triflate.

In a hypothetical synthetic approach to an SGLT2 inhibitor aglycone, benzyltributylstannane could be coupled with an appropriately substituted aryl halide (e.g., an iodinated or brominated phenyl ether derivative which forms one part of the diarylmethane core). This palladium-catalyzed reaction would form the central C(sp²)-C(sp³) bond of the diarylmethane structure, which is subsequently attached to the glucose moiety to complete the synthesis of the inhibitor. The air and moisture stability of organostannanes and the high functional group tolerance of the Stille coupling make this a reliable and attractive strategy for late-stage transformations in the synthesis of complex pharmaceutical agents.

Advanced Characterization and Computational Studies of Benzyltributylstannane

Spectroscopic Analysis in Research Contexts

Spectroscopic techniques are indispensable tools for probing the molecular structure and bonding in organometallic compounds like benzyltributylstannane. The data obtained from these methods provide critical insights into the electronic environment of the tin nucleus and the surrounding carbon atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹³C and ¹¹⁹Sn NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for the structural elucidation of organotin compounds. Both ¹³C and ¹¹⁹Sn NMR provide valuable information about the connectivity and electronic environment of the atoms within the benzyltributylstannane molecule.

The ¹³C NMR spectrum of benzyltributylstannane is expected to show distinct signals for the carbon atoms of the benzyl (B1604629) and tributyl groups. The chemical shifts of the butyl group carbons are influenced by the electronegativity of the tin atom.

A study on a series of benzyltin compounds provides insight into the expected ¹³C NMR chemical shifts for the benzyl group in benzyltributylstannane. The chemical shifts for the benzylic methylene carbon (α-C) and the aromatic carbons (C-1, C-2,6, C-3,5, and C-4) are sensitive to the substituents on the tin atom and the solvent used. cas.cz For instance, in a related compound, dibenzyldimethylstannane, the ¹³C chemical shifts in deuteriochloroform (CDCl₃) were reported as follows:

| Carbon Atom | Chemical Shift (δ, ppm) |

| α-C | 18.2 |

| C-1 | 141.5 |

| C-2,6 | 128.2 |

| C-3,5 | 128.2 |

| C-4 | 124.0 |

| Data for dibenzyldimethylstannane in CDCl₃, a closely related compound, illustrating typical chemical shifts for the benzyl moiety attached to tin. cas.cz |

¹¹⁹Sn NMR spectroscopy is particularly informative for organotin compounds as the chemical shift of the tin nucleus is highly sensitive to its coordination number and the nature of the organic groups attached. rsc.orghuji.ac.il The ¹¹⁹Sn chemical shift for tetraorganostannanes, such as benzyltributylstannane, typically falls in a specific range. For benzyltin compounds, the ¹¹⁹Sn chemical shift is influenced by the degree of σ-π conjugation between the Sn-C bond and the aromatic ring. cas.cz In the case of dibenzyldimethylstannane, the reported ¹¹⁹Sn chemical shift in CDCl₃ is +21.9 ppm relative to tetramethylstannane. cas.cz This provides an estimate for the expected chemical shift region for benzyltributylstannane.

| Compound | Solvent | ¹¹⁹Sn Chemical Shift (δ, ppm) |

| Dibenzyldimethylstannane | CDCl₃ | +21.9 |

| Illustrative ¹¹⁹Sn chemical shift for a related benzyltin compound. cas.cz |

Mössbauer Spectroscopy for Organotin Compounds

Mössbauer spectroscopy, specifically ¹¹⁹Sn Mössbauer spectroscopy, is a highly sensitive technique for investigating the chemical environment of tin nuclei in the solid state. This method provides information about the oxidation state, coordination number, and symmetry of the electric field around the tin atom through parameters such as the isomer shift (δ) and the quadrupole splitting (ΔE_Q).

The isomer shift is dependent on the s-electron density at the tin nucleus and can distinguish between Sn(II) and Sn(IV) species. For tetravalent organotin compounds like benzyltributylstannane, the isomer shift values are typically in a well-defined range.

Theoretical and Computational Investigations

Computational chemistry has emerged as a powerful tool for studying the intricacies of chemical reactions involving organometallic reagents. Density Functional Theory (DFT) and other quantum chemical methods allow for the detailed examination of reaction pathways, transition states, and the factors that govern reactivity and selectivity.

Elucidation of Reaction Mechanisms

Computational studies are instrumental in elucidating the mechanisms of reactions where benzyltributylstannane acts as a reagent, such as in the Stille cross-coupling reaction. organic-chemistry.orgwikipedia.org The Stille reaction involves the palladium-catalyzed coupling of an organostannane with an organic halide or triflate. organic-chemistry.orgwikipedia.org

The catalytic cycle of the Stille reaction is generally understood to proceed through three key steps:

Oxidative Addition: The organic halide adds to the Pd(0) catalyst.

Transmetalation: The organic group from the organostannane is transferred to the palladium center.

Reductive Elimination: The two coupled organic groups are eliminated from the palladium, regenerating the Pd(0) catalyst.

Computational studies can model the energy profiles of these steps, identify the structures of intermediates and transition states, and clarify the role of ligands on the palladium catalyst. For the transmetalation step involving benzyltributylstannane, theoretical calculations can explore the geometry of the transition state and the energetic feasibility of the transfer of the benzyl group to the palladium catalyst. DFT calculations can also shed light on whether the transmetalation proceeds through an open or a cyclic transition state. wikipedia.org

Prediction of Reactivity and Selectivity in Organic Reactions

Theoretical and computational methods can be employed to predict the reactivity and selectivity of benzyltributylstannane in various organic reactions. By calculating the energies of different possible reaction pathways, it is possible to determine the most likely products and the factors that control the regioselectivity and stereoselectivity of a reaction.

For instance, in competitive reactions where benzyltributylstannane can react at different sites of a multifunctional substrate, computational modeling can help predict the preferred site of reaction. This is achieved by calculating the activation energies for the different reaction pathways. The pathway with the lowest activation energy is predicted to be the dominant one.

These predictive capabilities are invaluable in the design of new synthetic strategies and in understanding the fundamental principles that govern the chemical behavior of organotin reagents.

Q & A

Q. How can interdisciplinary teams validate novel applications of benzyltributylstannane?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.